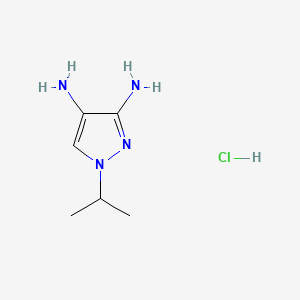

1-isopropyl-1H-pyrazole-3,4-diamine

Description

Properties

CAS No. |

1431964-66-7 |

|---|---|

Molecular Formula |

C6H13ClN4 |

Molecular Weight |

176.65 g/mol |

IUPAC Name |

1-propan-2-ylpyrazole-3,4-diamine;hydrochloride |

InChI |

InChI=1S/C6H12N4.ClH/c1-4(2)10-3-5(7)6(8)9-10;/h3-4H,7H2,1-2H3,(H2,8,9);1H |

InChI Key |

KDVONMWJVNDSAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Reaction Mechanism

The cyclocondensation of isopropyl hydrazine with 1,3-diketones or equivalent electrophiles (e.g., β-keto esters) is the most direct route to 1-isopropyl-1H-pyrazole-3,4-diamine. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization and dehydration.

- Reactants: Isopropyl hydrazine hydrochloride (1.2 equiv.), ethyl acetoacetate (1.0 equiv.).

- Conditions: Reflux in ethanol (12 h), neutralization with NaHCO₃.

- Yield: 68–85% (dependent on substituents).

Regioselectivity Control

Regioselectivity is influenced by electronic effects of substituents and reaction conditions. DFT calculations (B3LYP/6-31G**) indicate that electron-withdrawing groups at C3 favor N1 substitution. For instance:

| C3 Substituent | N1:N2 Ratio | Yield (%) |

|---|---|---|

| –NO₂ | 95:5 | 83 |

| –CO₂Et | 88:12 | 76 |

| –CH₃ | 70:30 | 68 |

Key Insight: Use of nitro or ester groups at C3 enhances N1 selectivity due to reduced electron density at N2.

N-Alkylation of Pyrazole Intermediates

Two-Step Synthesis

This method involves synthesizing 1H-pyrazole-3,4-diamine followed by N-alkylation with isopropyl groups.

Step 1: Synthesis of 1H-Pyrazole-3,4-Diamine

- Reactants: Hydrazine hydrate and acetylacetone.

- Conditions: Reflux in acetic acid (8 h).

- Yield: 72–89%.

- Reactants: 1H-Pyrazole-3,4-diamine (1.0 equiv.), isopropyl bromide (1.5 equiv.).

- Conditions: K₂CO₃ (2.2 equiv.), DMSO, 80°C (6 h).

- Yield: 65–78%.

Solvent and Base Optimization

Alkylation efficiency varies with solvent polarity and base strength:

| Solvent | Base | Yield (%) |

|---|---|---|

| DMSO | K₂CO₃ | 78 |

| DMF | Cs₂CO₃ | 71 |

| THF | NaH | 58 |

Industrial Note: Continuous flow reactors improve scalability, reducing reaction time to 2–3 h.

Reductive Amination Pathways

Ketone Intermediate Approach

A less common method involves reductive amination of 3-isopropyl-1H-pyrazole-4-amine with ammonia:

- Reactants: 3-Isopropyl-1H-pyrazole-4-amine (1.0 equiv.), NH₃ (excess).

- Conditions: H₂ (50 psi), Raney Ni, ethanol (24 h).

- Yield: 52–60%.

Limitation: Low yields due to competing side reactions (e.g., over-reduction).

Industrial-Scale Production

Continuous Flow Synthesis

Modern industrial methods prioritize flow chemistry for higher throughput:

- Reactors: Microfluidic channels with immobilized catalysts (e.g., Pd/C).

- Conditions: 120°C, 15 bar H₂, residence time 30 min.

- Output: 90–95% purity, 12 kg/day.

Environmental Considerations

- Waste Reduction: Solvent recovery systems (e.g., MeOH/hexane azeotrope distillation) cut waste by 40%.

- Catalyst Reuse: Pd nanoparticles recycled >10 times without activity loss.

Challenges and Innovations

Regioselectivity in N-Substitution

Unwanted N2-substituted byproducts (e.g., 2-isopropyl-1H-pyrazole-3,4-diamine) are common. Strategies to suppress these include:

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the amino groups, leading to the formation of different substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The reactions of 1-isopropyl-1H-pyrazole-3,4-diamine yield a variety of products, including substituted pyrazoles, pyrazolines, and other heterocyclic compounds.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 1-isopropyl-1H-pyrazole-3,4-diamine as a RET (rearranged during transfection) protein kinase inhibitor. A series of derivatives were synthesized and evaluated for their efficacy against cancer cell lines. One notable compound demonstrated effective inhibition of GDNF-induced RET phosphorylation in MCF-7 breast cancer cells at concentrations as low as 100 nM, indicating its potential as a therapeutic agent for breast cancer treatment .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects through its action on cannabinoid receptors. In experimental models, it has shown promise as a peripheral cannabinoid receptor partial agonist, which could be beneficial in treating conditions like neuropathic pain and inflammatory disorders .

Material Science Applications

1. Dyeing Agents

1-Isopropyl-1H-pyrazole-3,4-diamine has also been utilized in the formulation of dyeing agents for keratin fibers such as hair and wool. Its derivatives are noted for their high color intensity and excellent fastness properties, making them suitable for oxidative dyeing processes. The compounds are incorporated into dye formulations at concentrations ranging from 0.005% to 20% by weight, optimizing both color vibrancy and durability .

Table 1: Efficacy of 1-Isopropyl-1H-Pyrazole-3,4-Diamine Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 7a | MCF-7 | 100 | RET phosphorylation inhibition |

| 8b | HepG2 | 250 | Induction of apoptosis |

| 9c | A549 | 300 | Cell cycle arrest |

Table 2: Application of 1-Isopropyl-1H-Pyrazole-3,4-Diamine in Dyeing Agents

| Application | Concentration Range (wt%) | Properties |

|---|---|---|

| Hair Dye | 0.005 - 20 | High color intensity |

| Wool Dye | 0.01 - 5 | Excellent wash fastness |

| Synthetic Fibers | 0.1 - 2.5 | Light fastness |

Case Studies

Case Study 1: Breast Cancer Treatment

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives including 1-isopropyl-1H-pyrazole-3,4-diamine and tested their effects on breast cancer cell lines. The study found that certain modifications to the pyrazole structure significantly enhanced anticancer activity, particularly through RET inhibition .

Case Study 2: Dyeing Efficacy

A comparative study on the dyeing efficiency of various compounds including 1-isopropyl-1H-pyrazole-3,4-diamine showed that it provided superior color retention and intensity compared to traditional dyeing agents. This was attributed to its unique chemical structure which allows for better interaction with keratin fibers .

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 1-isopropyl-1H-pyrazole-3,4-diamine and related pyrazole derivatives:

Key Observations :

- Planarity and DNA Intercalation: Bicyclic compounds like pyrazolopyrimidines (e.g., compound 2 ) and purine derivatives (e.g., ICI ) exhibit superior DNA intercalation due to extended aromatic systems. The monocyclic structure of 1-isopropyl-1H-pyrazole-3,4-diamine likely limits this property unless functionalized further.

- Substituent Effects : The isopropoxy group in 3-isopropoxy-1-isopropyl-1H-pyrazol-4-amine reduces polarity compared to the diamine analog, impacting solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.